3,5-Di-tert-butyl-4-hydroxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXIIOLURNATOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173636 | |

| Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1988-88-1 | |

| Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1988-88-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Di-tert-butyl-4-hydroxybenzonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 2,6-di-tert-butyl-4-cyanophenol, is a sterically hindered phenolic compound that has attracted significant interest in materials science, organic synthesis, and pharmacology. Its unique molecular architecture, characterized by a hydroxyl group flanked by two bulky tert-butyl groups and an electron-withdrawing nitrile group, imparts a compelling portfolio of chemical properties. This guide provides an in-depth analysis of its physicochemical characteristics, antioxidant mechanism, synthesis, and key applications, offering a technical resource for researchers, chemists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound (DBHBN) is a solid, crystalline organic compound at room temperature.[1] The defining features of its structure are the phenolic hydroxyl (-OH) group, the nitrile (-C≡N) group, and two tert-butyl groups positioned ortho to the hydroxyl group.[1] The bulky tert-butyl groups exert significant steric hindrance around the hydroxyl group, which is fundamental to the molecule's stability and reactivity.[1] This steric shielding reduces the reactivity of the hydroxyl group while enhancing its efficacy as a radical scavenger.[1][2] The nitrile group, being a strong electron-withdrawing group, influences the electronic properties of the aromatic ring and the acidity of the phenolic proton.[2]

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2,6-Bis(tert-butyl)-4-cyanophenol | [4] |

| CAS Number | 1988-88-1 | [1][3][5] |

| Molecular Formula | C₁₅H₂₁NO | [1][2][3] |

| Molecular Weight | 231.33 g/mol | [2][6] |

| Appearance | Faint yellow crystalline solid | [1] |

| Melting Point | 141-144 °C | [2][4] |

| Solubility | Low aqueous solubility; soluble in organic solvents | [1][2] |

| LogP (Octanol/Water) | 3.86 (Moderate Lipophilicity) | [2] |

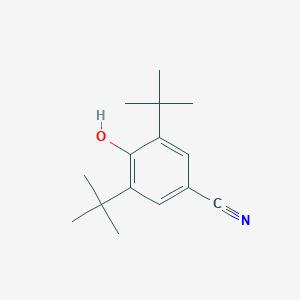

Visualization: Molecular Structure

Caption: Molecular structure of this compound.

Reactivity and Mechanism of Action

The chemical behavior of DBHBN is dominated by the interplay between its three functional groups.

Antioxidant Activity: A Radical Scavenging Mechanism

The primary and most studied property of DBHBN is its activity as an antioxidant.[1][2] Like other hindered phenols such as Butylated Hydroxytoluene (BHT), DBHBN functions by donating the hydrogen atom from its hydroxyl group to neutralize free radicals.[2] This process terminates the radical chain reactions that lead to oxidative degradation of materials like polymers and cellular damage in biological systems.[2]

The mechanism proceeds in two critical steps:

-

Hydrogen Atom Transfer (HAT): DBHBN intercepts a free radical (R•), donating its phenolic hydrogen to terminate the radical.

-

Radical Stabilization: A resonance-stabilized phenoxy radical is formed. The steric hindrance provided by the adjacent tert-butyl groups prevents this new radical from participating in further chain reactions, effectively taking it out of circulation.

Derivatives of BHT containing a nitrile group, such as DBHBN, have been shown to exhibit superior radical scavenging activity compared to BHT itself.[2]

Visualization: Antioxidant Radical Scavenging Workflow

Caption: Hydrogen Atom Transfer (HAT) mechanism of DBHBN.

Other Chemical Reactions

Beyond its antioxidant function, DBHBN can participate in several other chemical reactions:

-

Oxidation: Under strong oxidizing conditions, the compound can be oxidized to form quinone-type structures.[2]

-

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂), providing a pathway to synthesize novel derivatives.[2]

-

Substitution: The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively, allowing for the modification of the molecule's properties, such as its solubility or lipophilicity.[2]

Synthesis Pathways

This compound is typically synthesized from precursors derived from 2,6-di-tert-butylphenol. A related and commercially important compound is 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which serves as a versatile starting material for various derivatives, including chalcones and flavanones with demonstrated antioxidant properties.[7] The synthesis of these building blocks often involves the electrophilic substitution of 2,6-di-tert-butylphenol.

Visualization: Generalized Synthesis Logic

Caption: Conceptual workflow for the synthesis of DBHBN.

Applications in Research and Industry

The unique properties of DBHBN make it a valuable compound in several fields.

-

Polymer and Plastics Stabilization: Its primary industrial use is as an antioxidant to prevent oxidative degradation in polymers and plastics, enhancing their thermal stability and lifespan.[1][2]

-

Pharmaceutical and Drug Development: DBHBN is explored as a promising scaffold in medicinal chemistry.[2] Its established antioxidant and anti-inflammatory activities make it a candidate for developing novel therapeutics for diseases associated with oxidative stress.[2] The nitrile group can also serve as a key interaction point with biological targets.[2]

-

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a standard method to evaluate the antioxidant activity of this compound. The assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is monitored by the decrease in its absorbance at ~517 nm.

Objective: To quantify the free radical scavenging capacity of DBHBN.

Materials:

-

This compound (DBHBN)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectroscopic grade)

-

Volumetric flasks, pipettes, and cuvettes

-

UV-Vis Spectrophotometer

Methodology:

-

Preparation of Stock Solutions:

-

DBHBN Stock (1 mg/mL): Accurately weigh 10 mg of DBHBN and dissolve it in 10 mL of methanol in a volumetric flask.

-

DPPH Stock (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol in a volumetric flask. Wrap the flask in aluminum foil to protect it from light.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the DBHBN stock solution in methanol to obtain different concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

Pipette 1.0 mL of the DPPH stock solution into a series of test tubes.

-

Add 1.0 mL of each DBHBN dilution to the respective test tubes.

-

Prepare a "blank" sample by mixing 1.0 mL of methanol with 1.0 mL of the DBHBN solution (at the highest concentration).

-

Prepare a "control" sample by mixing 1.0 mL of the DPPH stock solution with 1.0 mL of methanol.

-

Vortex all tubes and incubate them in the dark at room temperature for 30 minutes.

-

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to measure absorbance at 517 nm.

-

Use the blank sample to zero the spectrophotometer.

-

Measure the absorbance of the control sample and all test samples.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the control sample and A_sample is the absorbance of the test sample.

-

-

-

Data Analysis:

-

Plot the % Inhibition against the concentration of DBHBN to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

-

Safety and Handling

This compound is a chemical that must be handled with appropriate care in a laboratory setting.

-

Hazards: May be harmful if swallowed or in contact with skin.[5][8] Causes skin and serious eye irritation.[5][9] May also cause respiratory irritation.[5][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[5][8] Use only in a well-ventilated area or under a chemical fume hood.[8]

-

Handling: Avoid breathing dust.[8] Wash hands thoroughly after handling.[8] Keep away from incompatible materials such as strong acids and bases.[8]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

References

- Benchchem. (n.d.). This compound | 1988-88-1.

- CymitQuimica. (n.d.). CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile.

-

Fisher Scientific. (n.d.). 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 1988-88-1. Retrieved from [Link]

-

Nikolaidis, M. G., et al. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. PMC - NIH. Retrieved from [Link]

Sources

- 1. CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS 1988-88-1 [matrix-fine-chemicals.com]

- 4. CAS 1988-88-1 | 4737-1-X5 | MDL MFCD00156137 | 3,5-Bis(tert-butyl)-4-hydroxybenzonitrile | SynQuest Laboratories [synquestlabs.com]

- 5. 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.ca [fishersci.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

3,5-Di-tert-butyl-4-hydroxybenzonitrile CAS number 1988-88-1

An In-depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzonitrile (CAS 1988-88-1): Properties, Synthesis, and Therapeutic Potential

Abstract

This compound, CAS number 1988-88-1, is a sterically hindered phenolic compound of significant interest in both materials science and medicinal chemistry. Characterized by a benzonitrile core flanked by two bulky tert-butyl groups and a hydroxyl moiety, its unique structure imparts notable antioxidant properties and serves as a versatile scaffold for synthetic transformations. This guide provides a comprehensive technical overview of its chemical properties, established and modern synthetic routes, and its mechanistic basis for biological activity. We delve into its applications as a radical scavenger and explore its emerging potential as a foundational structure for developing novel therapeutics, particularly in the realms of anti-inflammatory and anticancer drug discovery, with a focus on the modulation of critical signaling pathways like STAT3. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Core Molecular Profile

Chemical Identity and Structure

This compound is an organic compound featuring a central benzene ring substituted with a nitrile (-C≡N) group, a hydroxyl (-OH) group, and two tertiary butyl groups.[1] The tert-butyl groups are positioned ortho to the hydroxyl group, creating significant steric hindrance, a feature that critically defines its chemical reactivity and biological function.[1] Its synonyms include 2,6-Di-tert-butyl-4-cyanophenol and 4-Cyano-2,6-di-tert-butylphenol.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below, highlighting its nature as a stable, crystalline solid with limited aqueous solubility.[3][4]

| Property | Value | Reference |

| CAS Number | 1988-88-1 | [5] |

| Molecular Formula | C₁₅H₂₁NO | [1][3][4] |

| Molecular Weight | 231.33 g/mol | [3][5] |

| Appearance | White to faint yellow crystalline solid | [1][6] |

| Melting Point | 144 °C | [3][4] |

| Solubility | Low in water; soluble in organic solvents like benzene, alcohols, and ethers. | [1][3][4] |

| LogP | 3.86 (moderate lipophilicity) | [3] |

Structural Rationale: The Role of Steric Hindrance and Functional Groups

The molecular architecture of this compound is the cornerstone of its utility.

-

Steric Hindrance: The two bulky tert-butyl groups flanking the hydroxyl group sterically shield it. This hindrance is crucial for its antioxidant activity, as it stabilizes the phenoxyl radical formed after donating a hydrogen atom, preventing it from participating in further undesirable reactions.[1] This stability makes it an effective radical scavenger.

-

Phenolic Hydroxyl Group: This group is the primary site of antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[3] It also provides a site for potential hydrogen bonding.[1]

-

Nitrile Group: The cyano (-C≡N) group is a versatile functional handle. It is an electron-withdrawing group that influences the electronic properties of the aromatic ring. Furthermore, it can be chemically transformed into other functional groups such as amines, carboxylic acids, or amides, making the molecule a valuable intermediate in multi-step organic synthesis.[1][3]

Synthesis and Purification Strategies

The synthesis of this compound primarily involves the introduction of a cyano group onto the 2,6-di-tert-butylphenol backbone, a task complicated by the significant steric hindrance.

Classical Synthetic Route: The Rosenmund-von Braun Approach

A well-established method involves a two-step process starting from a halogenated precursor, which is then cyanated using a copper(I) cyanide reagent. This pathway necessitates high temperatures to overcome the steric barrier.[3]

Detailed Experimental Protocol: Two-Step Synthesis

-

Step 1: Halogenation of 2,6-di-tert-butylphenol

-

Dissolve 2,6-di-tert-butylphenol in a suitable anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise to the stirred solution.[3]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-di-tert-butyl-4-bromophenol.[3]

-

-

Step 2: Cyanation of the Halogenated Intermediate

-

Combine the crude 3,5-di-tert-butyl-4-bromophenol with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like dimethylformamide (DMF).[3]

-

Heat the reaction mixture to 150–160°C and maintain for 6–8 hours.[3] The high temperature is critical to drive the nucleophilic aromatic substitution against the steric hindrance.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to break down the copper complexes.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the crude product.

-

Modern Catalytic Approaches

To circumvent the harsh conditions of classical methods, modern organometallic catalysis offers milder alternatives. Nickel- and palladium-catalyzed cyanations are particularly effective. These reactions can utilize a variety of aryl electrophiles (halides, triflates, sulfonates) and often employ less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[7][8][9] The key advantage is the ability to perform the transformation at lower temperatures with broader functional group tolerance, which is crucial in complex molecule synthesis.[7][8]

Purification and Characterization

The crude product is typically purified by column chromatography on silica gel, using a non-polar/polar solvent system such as a hexane/ethyl acetate gradient.[3] Recrystallization from a suitable solvent can be used for further purification. The final product's identity and purity are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups, notably the sharp nitrile stretch (~2230 cm⁻¹) and the broad hydroxyl stretch (~3600 cm⁻¹).

-

Melting Point Determination: To assess purity.[10]

Mechanism of Action and Biological Significance

Primary Mechanism: Radical Scavenging and Antioxidant Activity

The principal biological activity of this compound is its function as an antioxidant.[1][3] It operates via a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group donates its hydrogen atom to a reactive free radical (R•), effectively neutralizing it. This process generates a stable phenoxyl radical, which is unreactive due to the steric protection afforded by the adjacent tert-butyl groups and resonance delocalization across the aromatic ring.[3] This mechanism is fundamental to its application as a stabilizer in polymers and its protective effects against oxidative stress in biological systems.[1][3]

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. This activity is attributed to its ability to inhibit key enzymes in the inflammatory cascade, such as 5-lipoxygenase and cyclooxygenase (COX).[3] By blocking these enzymes, it can reduce the production of pro-inflammatory mediators like leukotrienes and prostaglandins, making it a candidate for further investigation in inflammatory disorders.[3]

Applications in Drug Discovery and Development

The unique combination of a sterically hindered phenol and a versatile nitrile handle makes this molecule an attractive starting point for drug discovery programs.

A Scaffold for STAT3 Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that plays a central role in cell proliferation, survival, and differentiation.[11][12] In many forms of cancer, STAT3 is persistently activated, driving tumor growth and metastasis, making it a high-priority therapeutic target.[12][13]

The inhibition of STAT3 signaling can occur at multiple points: preventing phosphorylation, blocking the SH2 domain to inhibit dimerization, or interfering with its binding to DNA.[12][14] While this compound itself is not a marketed STAT3 inhibitor, its core structure is a recognized scaffold for the design of potent inhibitors. The phenolic and nitrile groups can be elaborated to introduce functionalities that interact with key residues in STAT3's domains, disrupting its function. The development of novel STAT3 inhibitors is a highly active area of cancer research, aiming to overcome the challenges of drug resistance and toxicity associated with conventional therapies.[15]

Precursor for Bioactive Molecules

The structural motif of this compound is a valuable building block for more complex bioactive molecules. For example, the corresponding aldehyde (3,5-di-tert-butyl-4-hydroxybenzaldehyde) is used in aldol condensation reactions to synthesize flavonoid and chalcone analogues.[16] These derivatives have been shown to possess enhanced antioxidant and anti-lipid peroxidation activities, and some exhibit binding interactions with DNA, highlighting the therapeutic potential that can be unlocked through synthetic modification of this core structure.[16] Furthermore, derivatives of the closely related 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) are known to be highly potent mitochondrial uncouplers, a mechanism of action being explored for various metabolic diseases.[17]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards: It is considered harmful if swallowed, inhaled, or in contact with skin.[6][18] It can cause skin and serious eye irritation.[18]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and bases.[4][6]

-

Decomposition: Hazardous decomposition products upon combustion can include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[6]

Conclusion and Future Outlook

This compound is more than a simple antioxidant; it is a multifunctional chemical tool with established industrial applications and significant, expanding potential in the biomedical field. Its robust antioxidant capacity, grounded in its unique sterically hindered phenolic structure, remains a key attribute. However, its future value lies in its role as a versatile and synthetically tractable scaffold. For drug development professionals, this compound represents a validated starting point for the rational design of inhibitors targeting critical disease pathways, most notably the STAT3 signaling cascade in oncology. Future research will likely focus on leveraging this core to create next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the importance of this foundational molecule in medicinal chemistry.

References

-

MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. [Link]

-

ChemBK. 4-Cyano-2,6-di-tert-butylphenol. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 3,5-Di(tert-butyl)-4-hydroxybenzonitrile. [Link]

-

MDPI. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

-

ResearchGate. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. [Link]

-

ResearchGate. Lewis Acid-Mediated Cyanation of Phenols Using N-Cyano-N-phenyl-p-toluenesulfonamide | Request PDF. [Link]

-

National Institutes of Health (NIH). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. [Link]

- Google Patents. Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.

- Google Patents. CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid.

-

National Institutes of Health (NIH). Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. [Link]

-

ChemWhat. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. [Link]

-

PubMed. Discovery of a New STAT3 Inhibitor Acting on the Linker Domain. [Link]

-

Fisher Scientific. 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. [Link]

-

PubMed. Discovery of novel STAT3 DNA binding domain inhibitors. [Link]

-

PubChem. 3,5-Di-tert-butyl-4-hydroxybenzoic acid. [Link]

-

National Institutes of Health (NIH). Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models. [Link]

-

PubMed. STAT-3 inhibitors: state of the art and new horizons for cancer treatment. [Link]

-

PubMed. Research progress of STAT3-based dual inhibitors for cancer therapy. [Link]

-

National Institutes of Health (NIH). The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat. [Link]

- Google Patents. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.

Sources

- 1. CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile [cymitquimica.com]

- 2. CAS 1988-88-1 | 4737-1-X5 | MDL MFCD00156137 | 3,5-Bis(tert-butyl)-4-hydroxybenzonitrile | SynQuest Laboratories [synquestlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.ca [fishersci.ca]

- 7. mdpi.com [mdpi.com]

- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STAT-3 inhibitors: state of the art and new horizons for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a New STAT3 Inhibitor Acting on the Linker Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of novel STAT3 DNA binding domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research progress of STAT3-based dual inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

3,5-Di-tert-butyl-4-hydroxybenzonitrile mechanism of action

An In-Depth Technical Guide to the Multifaceted Mechanism of Action of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

Executive Summary

This compound is a synthetic organic compound characterized by a benzonitrile core with two sterically hindering tert-butyl groups and a hydroxyl group.[1] This specific arrangement of functional groups imparts a remarkable diversity of biological activities, making it a subject of significant interest for researchers in biochemistry, pharmacology, and agricultural science. This guide provides a comprehensive technical overview of its primary mechanisms of action, which include the uncoupling of oxidative phosphorylation, inhibition of photosynthesis, and potent antioxidant activity. By synthesizing data from studies on this molecule and its close structural analogs, such as the herbicide Bromoxynil and the potent uncoupler SF 6847, this document aims to provide an authoritative resource for scientists and drug development professionals. We will explore the molecular interactions, the experimental methodologies used for validation, and the causal relationships that underpin its multifaceted biological profile.

Molecular Profile and Structural Context

This compound (CAS: 1988-88-1) is a phenolic nitrile derivative with the molecular formula C₁₅H₂₁NO.[1][2] Its structure is notable for the two bulky tert-butyl groups positioned ortho to the phenolic hydroxyl group. These groups create significant steric hindrance, which is crucial for its stability and specific biological interactions, particularly in stabilizing the phenoxy radical formed during antioxidant activity.[3][4] The molecule's moderate lipophilicity allows it to traverse cellular membranes, a key feature for its intracellular mechanisms of action.[1]

Its biological activities can be best understood by comparing it to structurally related compounds:

-

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile): A widely used herbicide where the tert-butyl groups are replaced by bromine atoms. Its mechanism is the inhibition of photosynthesis.[5][6]

-

SF 6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile): An exceptionally potent uncoupler of oxidative phosphorylation, sharing the same hindered phenolic core but with a different functional group in the para position.[7][8][9]

-

Butylated Hydroxytoluene (BHT): A common antioxidant food additive that shares the 2,6-di-tert-butyl-4-hydroxyphenyl moiety.[4]

This structural context is critical, as the mechanisms discovered for these analogs provide a robust framework for understanding the activities of this compound.

| Property | Value | Source |

| CAS Number | 1988-88-1 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO | [1][2] |

| Molecular Weight | 231.33 g/mol | [1][2] |

| Appearance | White to faint yellow crystalline solid | [3] |

| LogP (Lipophilicity) | 3.86 (Predicted) | [1] |

Mechanism I: Uncoupling of Mitochondrial Oxidative Phosphorylation

One of the most significant activities of hindered phenols like this compound is their ability to function as uncouplers of oxidative phosphorylation. This process disrupts the critical link between electron transport and ATP synthesis in mitochondria.[8][10]

Theoretical Basis: The Protonophore Action

According to the chemiosmotic theory, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This proton-motive force drives ATP synthase to produce ATP. Weakly acidic uncouplers act as protonophores, or proton shuttles, that dissipate this gradient.[8][10]

The mechanism involves a cyclic process:

-

Protonation: In the acidic intermembrane space, the anionic form of the uncoupler picks up a proton.

-

Diffusion: The now neutral, lipophilic molecule diffuses across the inner mitochondrial membrane.

-

Deprotonation: Upon reaching the alkaline matrix, it releases the proton, dissipating the gradient.

-

Return: The anion, now delocalized and stabilized by the electron-withdrawing nitrile group, is able to translocate back across the membrane to repeat the cycle.[10]

This futile cycling of protons uncouples the processes; the ETC works at a maximal rate to maintain the gradient, leading to increased oxygen consumption and heat generation, but ATP synthesis is drastically reduced.[8]

Caption: Protonophore mechanism of a weakly acidic uncoupler (U) dissipating the proton gradient.

Experimental Validation: Measuring Mitochondrial Respiration

The gold standard for identifying uncoupling activity is to measure oxygen consumption in isolated mitochondria.

Causality: An uncoupler bypasses the regulation of the ETC by ATP synthase. Normally, the ETC slows down as the proton gradient builds up (a state known as State 4 respiration). By providing an alternative route for protons, an uncoupler releases this "brake," causing respiration to accelerate to its maximum rate, independent of ATP synthesis.

Protocol: Oxygen Consumption in Isolated Mitochondria

-

Mitochondrial Isolation: Isolate mitochondria from rat liver tissue using differential centrifugation. The quality of the preparation is critical and should be validated by measuring the Respiratory Control Ratio (RCR).

-

Respirometry Setup: Calibrate a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph) with air-saturated respiration buffer at a constant temperature (e.g., 30°C).

-

Baseline Measurement: Add isolated mitochondria to the chamber and record the basal respiration rate (State 2).

-

State 3 Respiration: Add a substrate (e.g., succinate) and a limited amount of ADP to initiate coupled respiration (State 3). Oxygen consumption should increase sharply.

-

State 4 Respiration: Once the ADP is consumed, the rate of oxygen consumption will decrease to a slower, controlled rate (State 4).

-

Uncoupling Test: Add a small aliquot of this compound (typically in the nanomolar to low micromolar range) dissolved in a suitable solvent (e.g., DMSO).

-

Observation: A potent uncoupler will cause an immediate and sustained increase in the rate of oxygen consumption, often exceeding the State 3 rate. This demonstrates that respiration is no longer coupled to ATP synthesis.

-

Self-Validation: The experiment should include a positive control with a known uncoupler (e.g., FCCP or SF 6847) and a negative control (solvent only) to ensure the observed effect is specific to the compound.

Mechanism II: Inhibition of Photosynthetic Electron Transport

Drawing parallels from its halogenated analog, bromoxynil, this compound is predicted to act as a potent inhibitor of photosynthesis, a mechanism that underpins its potential as a herbicide.[5][11]

Theoretical Basis: Targeting Photosystem II

The light-dependent reactions of photosynthesis involve an electron transport chain within the thylakoid membranes of chloroplasts. Photosystem II (PSII) is a key starting point, where light energy is used to split water and energize electrons. These electrons are transferred through a series of carriers, including plastoquinone (PQ).

Herbicides of this class act by binding to the QB-binding niche on the D1 protein of the PSII complex.[5] This binding site is normally occupied by plastoquinone. By competitively inhibiting the binding of plastoquinone, the herbicide blocks the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[5][12] This blockage halts the entire photosynthetic electron transport chain, stopping the production of ATP and NADPH required for CO2 fixation and ultimately leading to plant death.[5]

Caption: Inhibition of electron transport at the QB binding site of the PSII D1 protein.

Experimental Validation: Chlorophyll a Fluorescence

Chlorophyll fluorescence is a powerful, non-invasive technique to probe the efficiency of PSII.

Causality: When light energy absorbed by chlorophyll cannot be used for photochemistry (due to a block in electron transport), it is dissipated as heat or re-emitted as fluorescence. By blocking the electron flow at the QB site, the primary acceptor QA becomes rapidly and permanently reduced. This "closes" the PSII reaction centers, causing a dramatic increase in fluorescence yield.

Protocol: Measuring Maximum Quantum Yield of PSII (Fv/Fm)

-

Plant Material: Use whole leaves or isolated chloroplasts from a susceptible plant species (e.g., spinach).

-

Dark Adaptation: The sample must be dark-adapted for at least 20-30 minutes. This ensures all PSII reaction centers are "open" (QA is oxidized).

-

Instrumentation: Use a pulse-amplitude-modulation (PAM) fluorometer.

-

Minimal Fluorescence (Fo): Measure the minimal fluorescence level (Fo) by applying a weak measuring light. This represents the fluorescence when reaction centers are open.

-

Compound Application: Treat the sample with varying concentrations of this compound.

-

Maximum Fluorescence (Fm): After incubation, apply a short, intense pulse of saturating light. This pulse temporarily reduces all available QA, closing all reaction centers and inducing the maximum fluorescence level (Fm).

-

Calculation: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.

-

Observation: In a healthy, untreated sample, Fv/Fm is typically around 0.83. In the presence of a PSII inhibitor, Fo will remain largely unchanged, but Fm will decrease significantly as the quencher, oxidized QA, is no longer available, leading to a much lower Fv/Fm value, indicating severe inhibition of photosynthesis.

Mechanism III: Antioxidant and Anti-inflammatory Activity

The hindered phenolic structure of this compound is the basis for its function as a potent antioxidant, analogous to BHT.[1][3][4]

Theoretical Basis: Free Radical Scavenging

Free radicals are highly reactive species that can cause oxidative damage to lipids, proteins, and DNA. Hindered phenolic antioxidants neutralize these radicals by donating a hydrogen atom from their hydroxyl (-OH) group.[1]

R• (Free Radical) + Ar-OH → R-H + Ar-O• (Phenoxy Radical)

The key to the effectiveness of this molecule is the stability of the resulting phenoxy radical (Ar-O•). The two bulky tert-butyl groups provide steric hindrance, preventing the radical from participating in further chain reactions. This stability ensures that the antioxidant itself does not become a pro-oxidant.[4]

Experimental Validation: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.

Causality: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form DPPH-H, causing the solution to decolorize. The degree of color change is proportional to the concentration and potency of the antioxidant.

Protocol: DPPH Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. The concentration should be adjusted to yield an absorbance of ~1.0 at its maximum wavelength (~517 nm).

-

Compound Preparation: Prepare a series of dilutions of this compound in the same solvent.

-

Reaction: In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. Include a positive control (e.g., BHT, Trolox, or Ascorbic Acid) and a blank (solvent only).

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each sample using a spectrophotometer at ~517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Anti-inflammatory Potential

Preliminary research suggests that this compound may also exhibit anti-inflammatory properties by inhibiting enzymes like 5-lipoxygenase and cyclooxygenase, which are key players in inflammatory pathways.[1] This activity, likely stemming from its antioxidant and radical-scavenging capabilities, presents a promising avenue for further investigation in drug development.

Summary and Future Directions

This compound is a functionally versatile molecule whose activity is dictated by its unique chemical structure. Its mechanism of action is not singular but rather a composite of at least three distinct biochemical interactions:

-

Mitochondrial Uncoupling: It acts as a protonophore, dissipating the proton-motive force and uncoupling respiration from ATP synthesis.

-

Photosynthesis Inhibition: It blocks the photosynthetic electron transport chain by binding to the D1 protein in Photosystem II.

-

Antioxidant Activity: It functions as a potent free radical scavenger via hydrogen atom donation, stabilized by its hindered phenolic structure.

This multifaceted profile makes it a valuable tool for researchers. For drug development professionals, its potent uncoupling activity could be explored for therapies targeting metabolic diseases, though toxicity remains a significant hurdle.[13] For agricultural scientists, it represents a scaffold for developing new herbicides. Future research should focus on elucidating the structure-activity relationships that govern each of these mechanisms to design more specific and less toxic derivatives for targeted applications.

References

-

Bromoxynil | C7H3Br2NO | CID 15531 - PubChem. [Link]

-

Bromoxynil: An Effective Herbicide For Your Agricultural Needs - Heben Pesticide. [Link]

-

The Science Behind Bromoxynil: How it Works as a Photosynthesis Inhibitor. [Link]

-

Bromoxynil - Wikipedia. [Link]

-

Some biochemical and physiochemical properties of the potent uncoupler SF 6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile) - PubMed. [Link]

-

Uncouplers of Oxidative Phosphorylation - CUTM Courseware. [Link]

-

Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - NIH. [Link]

-

Mode of action of photosynthesis inhibiting 4-hydroxy-benzonitriles containing nitro group. [Link]

-

3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile; a new powerful uncoupler of respiratory-chain phosphorylation - PubMed. [Link]

-

Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed. [Link]

-

Uncouplers of oxidative phosphorylation - PMC - NIH. [Link]

-

The metabolism of di-(3,5-di-tert.-butyl-4-hydroxybenzyl) ether (Ionox 201) in the rat - NIH. [Link]

-

3 : 5-Dihalogeno-4-Hydroxybenzonitriles : New Herbicides with Molluscicidal - SciSpace. [Link]

-

Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC - NIH. [Link]

-

butyl-4-hydroxytoluene and 3:5-di-tert.-butyl-4-hydroxybenzoic acid in the rabbit - PMC - NIH. [Link]

-

3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem. [Link]

-

Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - MDPI. [Link]

-

Reversal of the inhibition of photosynthesis by herbicides affecting hydroxyphenylpyruvate dioxygenase by plastoquinone and tocopheryl derivatives in Chlamydomonas reinhardtii - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. CAS 1988-88-1: 3,5-di(tert-butyl)-4-hydroxybenzonitrile [cymitquimica.com]

- 4. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buctril / bromoxynill | CALS [cals.cornell.edu]

- 6. Bromoxynil - Wikipedia [en.wikipedia.org]

- 7. Some biochemical and physiochemical properties of the potent uncoupler SF 6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile; a new powerful uncoupler of respiratory-chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bromoxynil: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzonitrile: Properties, Synthesis, and Applications

Introduction

3,5-Di-tert-butyl-4-hydroxybenzonitrile is a synthetic organic compound that has garnered significant attention within the scientific community. Characterized by a benzonitrile core strategically substituted with two sterically hindering tert-butyl groups and a reactive hydroxyl group, this molecule exhibits a compelling profile of chemical stability and biological activity.[1] Its structure is foundational to its primary function as a potent antioxidant, making it a valuable molecule in materials science for polymer stabilization and a compelling subject of investigation in biomedical research for its potential anti-inflammatory and cytoprotective effects.[1]

This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals. It delves into the core chemical and physical properties of this compound, outlines a validated synthetic pathway, details its mechanistic action as a radical scavenger, presents a standardized protocol for evaluating its antioxidant efficacy, and summarizes critical safety and handling information.

Chemical Identity and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. The large tert-butyl groups ortho to the phenolic hydroxyl create significant steric hindrance, which is key to its stability and antioxidant function. The nitrile group, in contrast to the methyl group in the widely known antioxidant Butylated Hydroxytoluene (BHT), increases the molecule's polarity and influences its reactivity and potential applications.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 2,6-Di-tert-butyl-4-cyanophenol[3] |

| CAS Number | 1988-88-1[2][4] |

| Molecular Formula | C₁₅H₂₁NO[1][2][4][5] |

| Molecular Weight | 231.34 g/mol [5] |

| InChI Key | AKXIIOLURNATOC-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid at room temperature | [6] |

| Melting Point | 141-144 °C | [1][3] |

| LogP (Octanol/Water Partition Coefficient) | 3.86 | [1] |

| Aqueous Solubility | Low | [1] |

Synthesis Pathway and Rationale

The synthesis of this compound can be efficiently achieved through a multi-step process starting from the readily available precursor, 2,6-di-tert-butylphenol. The strategy involves the introduction of a formyl group at the para position, followed by its conversion to a nitrile.

Step 1: Formylation of 2,6-di-tert-butylphenol (Duff Reaction)

The introduction of a formyl group onto the phenol ring is accomplished via the Duff reaction. This method is effective for the formylation of highly activated phenols. Steric hindrance from the two ortho tert-butyl groups directs the electrophilic attack of the iminium ion intermediate to the para position, yielding 3,5-Di-tert-butyl-4-hydroxybenzaldehyde with high regioselectivity.

Step 2: Conversion of Aldehyde to Nitrile

The resulting aldehyde is then converted to the target nitrile. A common and reliable laboratory method involves a two-step, one-pot reaction:

-

Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride in a suitable solvent to form an aldoxime intermediate.

-

Dehydration: The aldoxime is subsequently dehydrated to yield the nitrile. Various dehydrating agents can be employed, with acetic anhydride being a common and effective choice.

Mechanism of Action: Radical Scavenging

The primary application of this compound is as an antioxidant. Its efficacy stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize damaging free radicals. This process, known as hydrogen atom transfer (HAT), is central to its protective effects in both industrial and biological systems.

Upon donating the hydrogen atom, the molecule itself becomes a resonance-stabilized phenoxyl radical. The steric bulk of the adjacent tert-butyl groups plays a crucial role by shielding the radical center, preventing it from participating in further deleterious reactions and enhancing its stability. This structural feature ensures that the molecule acts as a terminal antioxidant, effectively breaking the chain of radical-propagated degradation.

Experimental Protocol: DPPH Radical Scavenging Assay

To quantify the antioxidant capacity of this compound, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable spectrophotometric method.[2][4][6] The principle involves the reduction of the stable violet DPPH radical to the pale yellow DPPH-H (hydrazine) form in the presence of a hydrogen-donating antioxidant. The decrease in absorbance is proportional to the concentration of the antioxidant.

Objective: To determine the IC₅₀ (the concentration of antioxidant required to scavenge 50% of DPPH radicals) of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (ACS grade)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~517 nm

-

Calibrated micropipettes

Methodology:

-

Preparation of Solutions:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and protect from light.

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Trolox Standard Solution: Prepare a 1 mg/mL stock solution of Trolox in methanol.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the test compound and Trolox standard in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

In a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of each dilution of the test compound, Trolox standard, or methanol (as a blank control) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where:

-

A_control is the absorbance of the DPPH solution with methanol.

-

A_sample is the absorbance of the DPPH solution with the test compound or standard.

-

-

-

Plot the % Scavenging against the concentration of the test compound.

-

Determine the IC₅₀ value from the graph using linear regression analysis. This is the concentration at which 50% of the DPPH radicals are scavenged.

-

Trustworthiness and Validation: The inclusion of a known antioxidant standard like Trolox is critical for validating the assay's performance and allows for the comparison of results across different experiments. The procedure should be performed in triplicate to ensure reproducibility.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to minimize exposure.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | Harmful if swallowed[7] |

| Acute Toxicity, Dermal | Harmful in contact with skin[7] |

| Acute Toxicity, Inhalation | Harmful if inhaled[7] |

| Skin Corrosion/Irritation | Causes skin irritation[7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[7] |

| Specific Target Organ Toxicity | May cause respiratory irritation[7] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

-

Avoid breathing dust. If dust is generated, use respiratory protection.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[7]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]

Conclusion

This compound is a sterically hindered phenolic compound with significant utility as an antioxidant. Its well-defined structure, characterized by a hydrogen-donating hydroxyl group and stabilizing tert-butyl substituents, provides a robust mechanism for neutralizing free radicals. The synthetic pathways are accessible from common starting materials, and its efficacy can be reliably quantified using standard in vitro assays. For professionals in materials science and drug discovery, this molecule represents a valuable tool for preventing oxidative degradation and a promising scaffold for the development of novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound.

References

-

This compound | CAS 1988-88-1. Matrix Fine Chemicals. [Link]

-

3,5-Di(tert-butyl)-4-hydroxybenzonitrile, 97%, Thermo Scientific. Fisher Scientific. [Link]

-

DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. National Institutes of Health. [Link]

-

DPPH Radical Scavenging Assay. MDPI. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food | MDPI [mdpi.com]

- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 5. data.epo.org [data.epo.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 3,5-Di-tert-butyl-4-hydroxybenzonitrile in Organic Solvents

Introduction

3,5-Di-tert-butyl-4-hydroxybenzonitrile, a sterically hindered phenolic compound, is of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a polar nitrile group and a hydrogen-bonding hydroxyl group flanked by bulky tert-butyl groups, imparts a distinct profile of chemical reactivity and physical properties. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in drug design, synthesis, and formulation, as well as for the development of novel polymers and antioxidants.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into its physicochemical properties, offer estimations of its solubility in a range of common organic solvents based on the behavior of structurally analogous compounds, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility behavior of this important molecule.

Physicochemical Properties of this compound

A comprehensive understanding of the molecular features of this compound is fundamental to predicting and explaining its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO | N/A |

| Molecular Weight | 231.33 g/mol | N/A |

| Melting Point | 141-144 °C | N/A |

| LogP (Octanol-Water Partition Coefficient) | 3.86 | N/A |

| Appearance | White to off-white crystalline solid | N/A |

The presence of two bulky tert-butyl groups ortho to the hydroxyl group creates significant steric hindrance. This steric shielding influences the molecule's ability to participate in intermolecular interactions. The hydroxyl (-OH) group is a hydrogen bond donor and acceptor, while the nitrile (-C≡N) group is a strong hydrogen bond acceptor. The aromatic ring and the tert-butyl groups contribute to the molecule's nonpolar character. The LogP value of 3.86 indicates a moderate lipophilicity, suggesting a preference for nonpolar environments over aqueous media.

Estimated Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] Solvents with similar polarity and intermolecular force capabilities to the solute will generally be more effective at dissolving it.

Based on these principles and the known solubility of BHT[2][3], the estimated solubility of this compound is presented below.

| Solvent | Solvent Class | Estimated Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can hydrogen bond with both the hydroxyl and nitrile groups of the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an effective hydrogen bonding solvent. BHT is soluble in ethanol at >30 mg/mL.[2] |

| Isopropanol | Polar Protic | Moderate to High | While still a good hydrogen bonding solvent, the increased alkyl chain length slightly reduces its polarity compared to methanol and ethanol. |

| Acetone | Polar Aprotic | High | Acetone's carbonyl group can act as a hydrogen bond acceptor for the solute's hydroxyl group. The overall polarity is favorable. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester group can accept hydrogen bonds, and the ethyl group provides some nonpolar character, which is compatible with the solute's structure. |

| Dichloromethane | Polar Aprotic | Moderate | Dichloromethane is a weakly polar solvent and can engage in dipole-dipole interactions. |

| Toluene | Nonpolar | Moderate to High | The aromatic ring of toluene can interact favorably with the aromatic ring of the solute through π-π stacking. |

| Hexane | Nonpolar | Moderate | The nonpolar nature of hexane will readily solvate the bulky, nonpolar tert-butyl groups and the aromatic ring. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a highly polar aprotic solvent with a strong hydrogen bond accepting capability, making it an excellent solvent for this compound. BHT is soluble in DMF at >30 mg/mL.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is another highly polar aprotic solvent that is an excellent hydrogen bond acceptor. BHT is soluble in DMSO at >30 mg/mL.[2] |

| Water | Polar Protic | Very Low | The large nonpolar surface area of the molecule, due to the tert-butyl groups and the aromatic ring, will lead to very poor solubility in water, despite the presence of hydrogen bonding groups. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4] This protocol outlines a detailed, step-by-step procedure that ensures accurate and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated micropipettes

-

Evaporating dishes or vials for gravimetric analysis

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation of the Solvent System:

-

Ensure the selected organic solvent is of high purity to avoid interferences.

-

Degas the solvent if necessary, particularly for volatile solvents, to prevent bubble formation during the experiment.

-

-

Sample Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its estimated solubility into a clean, dry vial. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring a saturated solution.

-

-

Equilibration:

-

Add a precise volume of the chosen solvent to the vial containing the solute.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 15-20 minutes. This will pellet the undissolved solute at the bottom of the vial.

-

-

Sample Analysis (Gravimetric Method):

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, taking care not to disturb the solid pellet.

-

Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish or vial. Record the initial weight of the container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

-

Weigh the container with the dried solute. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the supernatant that was analyzed.

-

Conclusion

While precise, publicly available quantitative solubility data for this compound is limited, a strong understanding of its physicochemical properties and comparison with structurally similar molecules like BHT allows for reliable estimations of its solubility in a wide array of organic solvents. The provided detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine the solubility of this compound with high accuracy and reproducibility. This knowledge is paramount for the effective utilization of this compound in the fields of drug discovery, polymer science, and antioxidant development.

References

-

Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

Saskatchewan OER. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Ataman Kimya. (n.d.). BUTYL HYDROXY TOLUENE. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butylphenol. [Link]

-

Labclinics. (2020). Solubility factors when choosing a solvent. [Link]

-

Sciencemadness Wiki. (2022). Butylated hydroxytoluene. [Link]

-

Hydrometal Tech. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. [Link]

-

CD Formulation. (n.d.). Solubility Analysis. [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). [Link]

-

ACS. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent? [Link]

-

Science Buddies. (n.d.). Saturated Solutions: Measuring Solubility. [Link]

-

Scribd. (n.d.). Solubility in Saturated Solutions. [Link]

-

Wisdomlib. (2025). Saturation Solubility Studies: Significance and symbolism. [Link]

-

Vinati Organics. (n.d.). 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. [Link]

-

Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. [Link]

-

PubChem. (n.d.). 2,4-Di-tert-butylphenol. [Link]

-

PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3,5-Di-tert-butyl-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-4-hydroxybenzonitrile, a sterically hindered phenolic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its antioxidant properties, stemming from the hindered hydroxyl group, make it a valuable scaffold in the design of novel therapeutics and a functional additive in polymer stabilization.[1] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for quality control in its synthesis and application. This guide provides a detailed analysis of the spectral data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. The strategic placement of two bulky tert-butyl groups ortho to the hydroxyl moiety sterically hinders the phenolic proton, influencing its chemical environment and reactivity. The nitrile group, a strong electron-withdrawing feature, further modulates the electronic properties of the aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

Key Features:

-

tert-Butyl Protons (C(CH₃)₃): Due to the free rotation around the carbon-carbon single bond, the 18 protons of the two tert-butyl groups are chemically equivalent. They appear as a sharp, intense singlet in the upfield region of the spectrum, typically around δ 1.3 ppm .[1] The high integration value of this peak is a key identifier.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are also chemically equivalent due to the plane of symmetry bisecting the molecule. They appear as a singlet in the aromatic region.

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton can be variable and is often concentration and solvent-dependent. It typically appears as a broad singlet.

Data Summary: ¹H NMR

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.3 ppm | Singlet | 18H | tert-Butyl protons |

| Aromatic Region | Singlet | 2H | Aromatic protons |

| Variable | Broad Singlet | 1H | Hydroxyl proton |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum further confirms the molecular structure by revealing the number of unique carbon environments.

Key Features:

-

tert-Butyl Carbons: The spectrum will show two distinct signals for the tert-butyl groups: one for the quaternary carbons and another for the methyl carbons. These typically resonate at approximately δ 30-35 ppm .[1]

-

Aromatic Carbons: Due to symmetry, four signals are expected for the six aromatic carbons.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the downfield region, around δ 115 ppm .[1]

Data Summary: ¹³C NMR

| Chemical Shift (δ) | Assignment |

| ~30-35 ppm | tert-Butyl carbons |

| Aromatic Region | Aromatic carbons |

| ~115 ppm | Nitrile carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for its hydroxyl and nitrile moieties.

Key Features:

-

O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.[1] The broadness of this peak is due to hydrogen bonding.

-

C-H Stretch: Absorptions corresponding to the C-H stretching of the tert-butyl groups and the aromatic ring are expected in the 2850-3100 cm⁻¹ region.

-

C≡N Stretch: A sharp, strong absorption band around 2240 cm⁻¹ is a definitive indicator of the nitrile functional group.[1]

-

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1500-1600 cm⁻¹ region.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200-3600 (broad) | O-H (Phenolic) |

| ~2850-3100 | C-H (Alkyl and Aromatic) |

| ~2240 (sharp, strong) | C≡N (Nitrile) |

| ~1500-1600 | C=C (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound would be expected to show the molecular ion peak and characteristic fragment ions.

Key Features:

-

Molecular Ion Peak (M⁺): The molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₅H₂₁NO), which is approximately 231.33 g/mol .[1]

-

Fragmentation: A prominent fragmentation pathway involves the loss of a methyl group (CH₃•) from one of the tert-butyl groups, resulting in a stable benzylic cation at m/z [M-15]⁺ . Subsequent fragmentation may involve the loss of other small molecules.

Caption: A primary fragmentation pathway in the mass spectrum.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental technique. Below are representative protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H experiment due to the lower natural abundance of the ¹³C isotope.

FTIR Spectroscopy Protocol (ATR Method)

-

Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-